
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one, also known as BEHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and agriculture.
Mechanism of Action
The mechanism of action of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as DNA polymerase and reverse transcriptase, which are essential for the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, which leads to the destruction of cancer cells. In viruses, this compound inhibits viral replication, which prevents the virus from spreading. In plants, this compound promotes the growth and development of roots and shoots, which leads to increased crop yields.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one. One direction is the development of new materials with unique properties using this compound as a chiral building block. Another direction is the optimization of the synthesis method to increase the yield and purity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine, materials science, and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various fields, including medicine, materials science, and agriculture. Its potential applications are vast, and further research is needed to fully understand its mechanism of action and to explore its potential in these fields. The synthesis method for this compound is well-established, and its high purity makes it a valuable tool for scientific research.
Synthesis Methods
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one can be synthesized through the reaction of 2,3-O-isopropylidene-D-glyceraldehyde with butyl lithium and ethyl chloroformate, followed by the addition of sodium hydroxide and acetic anhydride. This method yields this compound with a purity of up to 98% and a yield of up to 67%.
Scientific Research Applications
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one has been studied for its potential applications in various fields. In medicine, this compound has been shown to have antitumor and antiviral activity. In materials science, this compound has been used as a chiral building block for the synthesis of new materials with unique properties. In agriculture, this compound has been used as a plant growth regulator to improve crop yields.
Properties
IUPAC Name |
(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-6-10(13-4-2)8(11)7-9(12)14-10/h8,11H,3-7H2,1-2H3/t8-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHRPBXFIIVBL-SCZZXKLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(CC(=O)O1)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1([C@@H](CC(=O)O1)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)

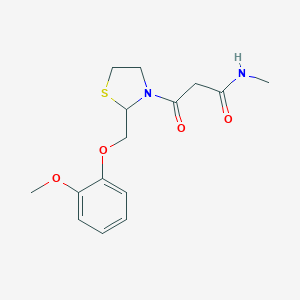
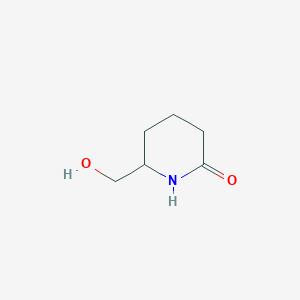
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
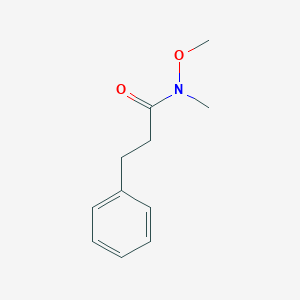

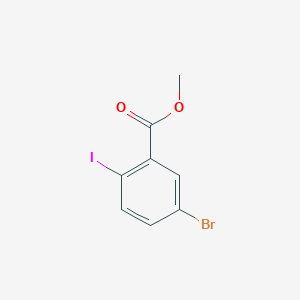
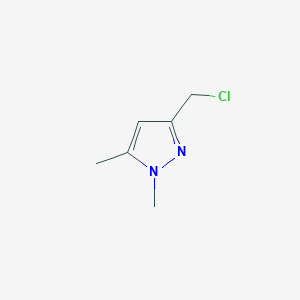
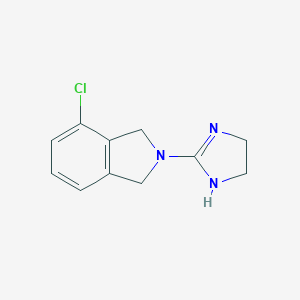
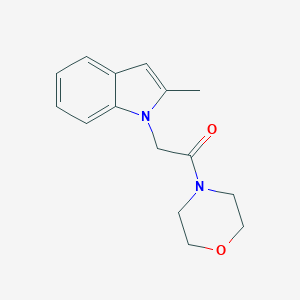
![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
